molecular formula C14H19ClN2 B3255457 1-Methyl-2-piperidin-2-ylindole;hydrochloride CAS No. 2549044-93-9

1-Methyl-2-piperidin-2-ylindole;hydrochloride

Cat. No.: B3255457
CAS No.: 2549044-93-9
M. Wt: 250.77
InChI Key: XYVDNBKMRPAJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-piperidin-2-ylindole;hydrochloride is a compound of significant interest in the fields of pharmacology and chemistry. This compound, with the molecular formula C14H19ClN2 and a molecular weight of 250.77, is known for its diverse applications and potential in various scientific research areas.

Preparation Methods

The synthesis of 1-Methyl-2-piperidin-2-ylindole;hydrochloride involves several steps, typically starting with the preparation of the indole nucleus. One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction . The piperidine ring can be introduced through various synthetic routes, including intramolecular hydroalkenylation using a nickel catalyst and a chiral P-O ligand . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

1-Methyl-2-piperidin-2-ylindole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium or rhodium, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which can react with halogens, nitrating agents, and sulfonating agents to form substituted products.

Scientific Research Applications

1-Methyl-2-piperidin-2-ylindole;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with multiple biological targets.

    Industry: It is used in the development of pharmaceuticals and agrochemicals, contributing to the synthesis of active ingredients and intermediates.

Comparison with Similar Compounds

1-Methyl-2-piperidin-2-ylindole;hydrochloride can be compared with other indole and piperidine derivatives:

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit diverse biological activities.

    Piperidine Derivatives: Similar compounds include piperidine, piperidinone, and various substituted piperidines, which are widely used in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combined indole and piperidine structures, offering a versatile scaffold for the development of new therapeutic agents and research tools.

Properties

IUPAC Name

1-methyl-2-piperidin-2-ylindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-16-13-8-3-2-6-11(13)10-14(16)12-7-4-5-9-15-12;/h2-3,6,8,10,12,15H,4-5,7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVDNBKMRPAJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CCCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-piperidin-2-ylindole;hydrochloride
Reactant of Route 2
1-Methyl-2-piperidin-2-ylindole;hydrochloride
Reactant of Route 3
1-Methyl-2-piperidin-2-ylindole;hydrochloride
Reactant of Route 4
1-Methyl-2-piperidin-2-ylindole;hydrochloride
Reactant of Route 5
1-Methyl-2-piperidin-2-ylindole;hydrochloride
Reactant of Route 6
1-Methyl-2-piperidin-2-ylindole;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.